

# A Comparative Guide to the In-Vitro Dissolution of Ibuprofen Tablet Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Ibuprofen(1-)*

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This guide provides an objective comparison of the in vitro dissolution performance of various ibuprofen tablet formulations, supported by experimental data from multiple studies. The aim is to offer a comprehensive resource for understanding the key factors that influence the dissolution characteristics of this widely used non-steroidal anti-inflammatory drug (NSAID).

## Comparative Dissolution Data

The following table summarizes the in vitro dissolution and physical parameters of different ibuprofen tablet formulations as reported in several studies. These studies encompass comparisons between brand-name and generic products, as well as different coating technologies.

Formulation/Brand	Dosage	Dissolution Medium	Time (minutes)	% Drug Released	Disintegration Time (minutes)	Hardness (kg/cm²)	Friability (%)	Reference
Brand A	-	-	60	99.59	5.26	11.5 - 13.5	< 1	[1]
Brand B	-	-	60	98.77	7.34	11.5 - 13.5	< 1	[1]
Brand C	-	-	60	99.49	6.13	11.5 - 13.5	< 1	[1]
Brand D (Brufen®)	-	Phosphate Buffer (pH 7.2)	5	Slightly lower than generic	-	-	-	[2]
30	> 95	[2]						
Generic (Ibuprofen)	-	Phosphate Buffer (pH 7.2)	5	Slightly higher than branded	-	-	-	[2]
30	> 95	[2]						
Brand P	-	-	-	-	-	-	-	[3]
Brand Q	-	-	30	48.68 (dissolution efficiency)	-	-	-	[3]
Brand R	-	-	-	-	-	-	-	[3]

Coated Tablets	Phosphate Buffer (pH 7.2)	10-30	Significant Release	-	-	[4]
Sugar-Coated Tablets	Phosphate Buffer (pH 7.2)	10-30	More significant release than coated	-	-	[4]

## Experimental Protocol: In Vitro Dissolution Testing of Ibuprofen Tablets

This section outlines a standard methodology for conducting in vitro dissolution studies on ibuprofen tablets, based on protocols described in the cited literature and harmonized with United States Pharmacopeia (USP) guidelines.[5]

### 1. Materials and Reagents:

- Ibuprofen reference standard
- Ibuprofen tablets (various formulations)
- Phosphate buffer solution (pH 7.2)
- Hydrochloric acid (0.1 N)
- Deionized water
- Reagents for analytical quantification (e.g., mobile phase for HPLC, blank solutions for UV-Vis spectrophotometry)

### 2. Equipment:

- USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket)[6][7]

- Water bath with temperature control
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system[8]
- Analytical balance
- Volumetric flasks and pipettes
- Syringes and filters (e.g., 0.45 µm)

### 3. Dissolution Medium Preparation:

- Prepare a phosphate buffer solution with a pH of 7.2.[4][5][8] For example, dissolve 6.89 g of sodium phosphate monobasic monohydrate in 800 mL of water, adjust the pH to 7.2 with 50% NaOH, and then bring the final volume to 1000 mL.[8]
- Other media, such as 0.1 N HCl, may be used to simulate gastric conditions.[9][10]

### 4. Standard Solution Preparation:

- Accurately weigh a suitable amount of ibuprofen reference standard and dissolve it in the dissolution medium to prepare a stock solution of known concentration.
- Prepare working standard solutions by diluting the stock solution with the dissolution medium to concentrations spanning the expected range of the samples.

### 5. Dissolution Procedure:

- Set up the dissolution apparatus. For the paddle apparatus, the typical rotation speed is 50 rpm.[2][5][9] For the basket apparatus, a speed of 150 rpm has been used.[11]
- Fill each dissolution vessel with a specified volume (e.g., 900 mL) of the dissolution medium and allow the temperature to equilibrate to  $37 \pm 0.5$  °C.[4][9]
- Place one ibuprofen tablet in each vessel.
- Start the apparatus and begin timing.

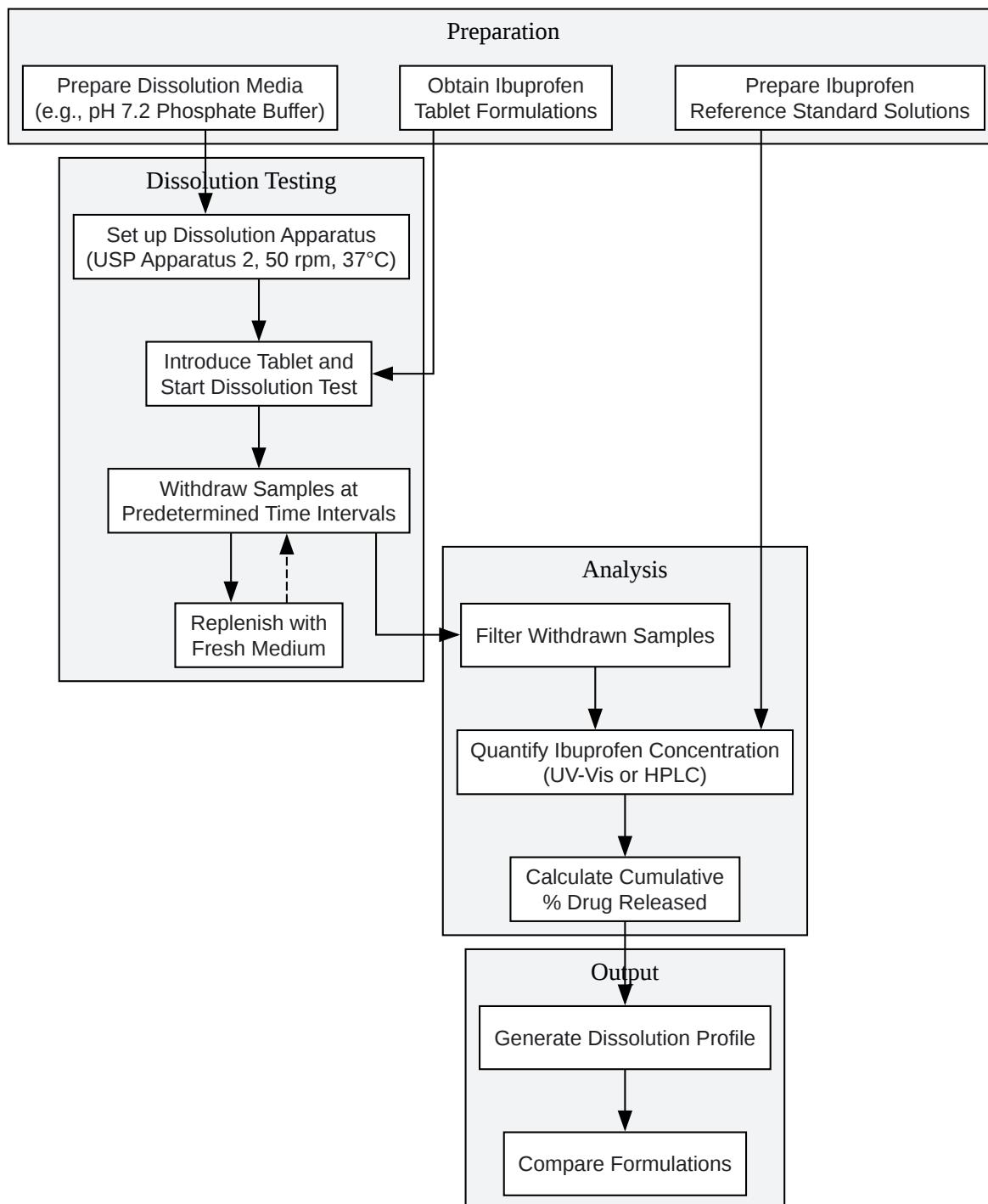
- Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 20, 30, and 60 minutes).[3][11]
- Immediately replenish the dissolution medium with an equal volume of fresh, pre-warmed medium.
- Filter the withdrawn samples through a suitable filter to prevent undissolved particles from interfering with the analysis.

#### 6. Sample Analysis:

- Analyze the filtered samples to determine the concentration of dissolved ibuprofen. This can be done using either UV-Vis spectrophotometry or HPLC.
  - UV-Vis Spectrophotometry: Measure the absorbance of the samples at the wavelength of maximum absorbance for ibuprofen (approximately 221 nm or 264 nm in phosphate buffer).[2][3][5]
  - HPLC: Inject the samples into an HPLC system and quantify the ibuprofen concentration based on the peak area relative to the standard solutions.[8]
- Calculate the cumulative percentage of the labeled amount of ibuprofen dissolved at each time point.

## Experimental Workflow

The following diagram illustrates the general workflow for the in vitro dissolution testing of ibuprofen tablets.

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Caption: Workflow for in vitro dissolution testing of ibuprofen tablets.

## Discussion

The in vitro dissolution of ibuprofen tablets is influenced by several factors, including the formulation's excipients, the manufacturing process, and the type of coating.[\[12\]](#) As a Biopharmaceutics Classification System (BCS) Class II drug, ibuprofen has low solubility and high permeability, making the dissolution rate a critical factor for its bioavailability.[\[9\]](#)

Studies have shown that while many generic and brand-name ibuprofen tablets meet the pharmacopeial standards for dissolution, there can be statistically significant differences in their dissolution profiles.[\[1\]](#)[\[2\]](#) For instance, one study found that the rate of drug release was highest for Brand A, followed by Brands C and B, suggesting that the choice and amount of excipients can impact dissolution.[\[1\]](#) Another study comparing a branded and generic product found that while both released over 95% of the drug within 30 minutes, the generic formulation showed a slightly faster initial release.[\[2\]](#)

The type of tablet coating also plays a role. A comparison between coated and sugar-coated tablets revealed that while both had similar overall dissolution profiles, the sugar-coated tablets exhibited a more significant release within the first 30 minutes.[\[4\]](#) The dissolution medium is another critical variable, with ibuprofen's pH-dependent solubility leading to much slower dissolution in acidic media (simulating stomach pH) compared to neutral or slightly alkaline media (simulating intestinal pH).[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)

In conclusion, while most commercially available ibuprofen tablets demonstrate adequate dissolution, variations in formulation can lead to differences in dissolution profiles. These differences may, in some cases, have implications for in vivo performance. Therefore, thorough in vitro dissolution testing under various conditions is essential for formulation development, quality control, and ensuring bioequivalence.

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- To cite this document: BenchChem. [A Comparative Guide to the In-Vitro Dissolution of Ibuprofen Tablet Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10787088#in-vitro-dissolution-comparison-of-different-ibuprofen-tablet-formulations>]

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